molecular formula C10H14N4S B2548741 (1S)-3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPAN-1-AMINE CAS No. 1217745-52-2

(1S)-3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPAN-1-AMINE

Cat. No.: B2548741
CAS No.: 1217745-52-2
M. Wt: 222.31
InChI Key: UWRILAHKMPTJPB-QMMMGPOBSA-N
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Description

(1S)-3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPAN-1-AMINE is a synthetic organic compound that features a triazolopyridine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPAN-1-AMINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methylsulfanyl group: This step might involve nucleophilic substitution reactions.

    Attachment of the propan-1-amine side chain: This could be done through reductive amination or other amine-forming reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyridine core might undergo reduction under specific conditions.

    Substitution: The amine group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Halogenating agents or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazolopyridine derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological assays: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

    Drug development: Explored for its potential therapeutic effects in treating various diseases.

Industry

    Material science: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    (1S)-3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPAN-1-OL: Similar structure but with a hydroxyl group instead of an amine.

    (1S)-3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPAN-1-THIOL: Similar structure but with a thiol group instead of an amine.

Uniqueness

The presence of the amine group in (1S)-3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPAN-1-AMINE might confer unique biological activities and reactivity compared to its analogs.

Properties

IUPAC Name

(1S)-3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4S/c1-15-7-5-8(11)10-13-12-9-4-2-3-6-14(9)10/h2-4,6,8H,5,7,11H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRILAHKMPTJPB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NN=C2N1C=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C1=NN=C2N1C=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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